molecular formula C19H17NO5S B2354177 6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795477-50-7

6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2354177
CAS No.: 1795477-50-7
M. Wt: 371.41
InChI Key: CVAMSMZZMCKZAY-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyranone ring, an azetidine moiety, and a naphthalenesulfonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyranone Ring: This step involves the cyclization of a suitable precursor to form the pyranone ring.

    Introduction of the Azetidine Moiety: The azetidine ring is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with an appropriate electrophile.

    Attachment of the Naphthalenesulfonyl Group: The final step involves the sulfonylation of the azetidine moiety with a naphthalenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-((1-(phenylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
  • 6-methyl-4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Uniqueness

6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is unique due to the presence of the naphthalenesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-4-(1-naphthalen-1-ylsulfonylazetidin-3-yl)oxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-13-9-15(10-19(21)24-13)25-16-11-20(12-16)26(22,23)18-8-4-6-14-5-2-3-7-17(14)18/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAMSMZZMCKZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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